2-(2-Bromophenyl)iminochromene-3-carbothioamide
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Overview
Description
2-(2-Bromophenyl)iminochromene-3-carbothioamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of iminochromenes, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)iminochromene-3-carbothioamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting salicylic aldehyde derivatives with malononitrile in the presence of a base, followed by the addition of 2-bromoaniline and thiourea . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)iminochromene-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic agent due to its antimicrobial and anti-inflammatory properties.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-(2-Bromophenyl)iminochromene-3-carbothioamide exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit key enzymes involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway . The compound may also induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
2-Imino-2H-chromene-3-carbonitrile: Another iminochromene derivative with similar biological activities.
2-(Phenylimino)-2H-chromene-3-carboxamide: Known for its cytotoxic effects against cancer cell lines.
Uniqueness
2-(2-Bromophenyl)iminochromene-3-carbothioamide stands out due to the presence of the bromine atom, which can be further functionalized to create a variety of derivatives with potentially enhanced biological activities. Additionally, the carbothioamide group contributes to its unique chemical reactivity and biological properties .
Properties
IUPAC Name |
2-(2-bromophenyl)iminochromene-3-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2OS/c17-12-6-2-3-7-13(12)19-16-11(15(18)21)9-10-5-1-4-8-14(10)20-16/h1-9H,(H2,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGQVNPWPCNEJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3Br)O2)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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